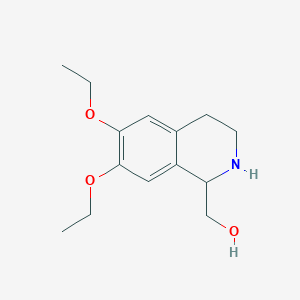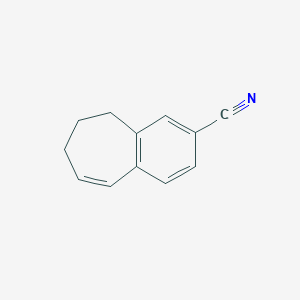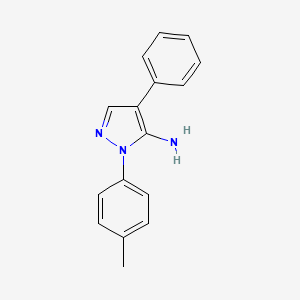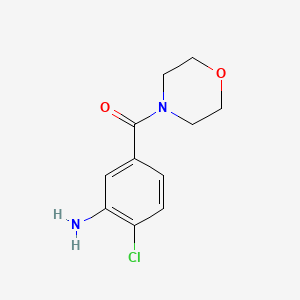![molecular formula C7H6N4O B1627251 Pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 774549-55-2](/img/structure/B1627251.png)
Pyrazolo[1,5-a]pyrimidine-3-carboxamide
概要
説明
Pyrazolo[1,5-a]pyrimidine-3-carboxamide (PPC) is a heterocyclic compound, which is a member of the pyrazolopyrimidine family of compounds. PPC is a versatile and useful molecule, with applications in various areas of scientific research, such as synthesis, drug discovery, and biochemistry.
科学的研究の応用
Antimicrobial Agents
Pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized and evaluated as a potential antimicrobial agent . Compounds such as 5a and 16d have shown to be more potent than tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Moreover, compound 16d displayed excellent antifungal activity against Fusarium oxysporum .
Anti-Inflammatory Applications
Pyrimidines, including Pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been studied for their anti-inflammatory effects . They have shown inhibitory response against the expression and activities of certain vital inflammatory mediators .
Antitumor Applications
The pyrazolopyrimidine moiety, which includes Pyrazolo[1,5-a]pyrimidine-3-carboxamide, is used in the design of many pharmaceutical compounds that have antitumor applications .
Antidiabetic Applications
Pyrazolopyrimidines, including Pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been studied for their potential antidiabetic applications .
Anti-Alzheimer’s Disease Applications
Pyrazolopyrimidines, including Pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been studied for their potential applications in the treatment of Alzheimer’s disease .
Antioxidant Applications
Pyrazolopyrimidines, including Pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been studied for their potential antioxidant applications .
Agrochemical Applications
Certain derivatives of Pyrazolo[1,5-a]pyrimidine-3-carboxamide offer a great opportunity as starting points for further optimization toward improved antifungal agrochemicals .
Anti-Edema Applications
In an in vivo carrageenan-induced paw edema model, a compound related to Pyrazolo[1,5-a]pyrimidine-3-carboxamide reduced edema by 39% and did not exhibit gastric ulcerogenic effects .
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidine-3-carboxamide is a novel class of antimicrobial therapeutics . It has been found to be more potent than tetracycline against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Therefore, its primary targets are these bacterial strains.
Mode of Action
It is known that many pyrazolo[1,5-a]pyrimidines have biological and medicinal importance . For instance, N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide showed good antibacterial activity against Escherichia coli and Salmonella enteric . The compound likely interacts with its targets, leading to inhibition of bacterial growth.
Biochemical Pathways
It is known that the compound has significant antimicrobial and antifungal activities . This suggests that it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.
Pharmacokinetics
It is known that the compound has excellent antimicrobial activity , suggesting that it has good bioavailability.
Result of Action
The result of the action of Pyrazolo[1,5-a]pyrimidine-3-carboxamide is the inhibition of bacterial and fungal growth . The compound has been found to be more potent than tetracycline against various bacterial strains . In addition, most of the newly synthesized compounds displayed significant antifungal activity when compared with amphotericin B .
Action Environment
It is known that the compound has excellent antimicrobial activity , suggesting that it is likely stable and effective under a variety of environmental conditions.
特性
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRIUEGHBZTNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589562 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
774549-55-2 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the provided research articles focus on various derivatives and targets, a key example is the interaction with Interleukin-1 receptor-associated kinase 4 (IRAK4) []. 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides bind to the kinase domain of IRAK4, inhibiting its activity []. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, making these compounds potential therapeutics for inflammatory diseases []. Another example is the interaction with Phosphodiesterase 2A (PDE2A) []. Inhibition of PDE2A leads to increased levels of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in various physiological processes, including learning and memory [].
ANone: The provided abstracts don't offer specific spectroscopic data for a single, unified Pyrazolo[1,5-a]pyrimidine-3-carboxamide structure. The core structure itself lacks specific substituents, and the research focuses on diverse derivatives. Each derivative will possess unique spectroscopic characteristics depending on its specific substituents. Researchers rely on techniques like NMR, IR, and mass spectrometry for characterization, but these details are specific to each synthesized derivative within the publications.
A: SAR studies are central to optimizing Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for desired activities. For instance, in the development of IRAK4 inhibitors, modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring significantly influenced potency and selectivity []. Similarly, when targeting PDE2A, researchers identified three key functionalities that enhanced potency without significantly increasing molecular weight or altering the topological polar surface area []. These modifications were guided by structure-based drug design informed by co-crystal structures with PDE2A [].
A: Several studies demonstrate the in vitro and in vivo efficacy of specific Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives: * IRAK4 inhibitors: Researchers confirmed the potent inhibitory activity of synthesized derivatives against IRAK4 using biochemical assays []. * c-Src kinase inhibitors: Derivatives exhibited potent c-Src kinase inhibition in enzymatic assays []. One compound showed efficacy in reducing infarct volume in a rat model of acute ischemic stroke []. * PDE2A inhibitors: Compounds demonstrated significant elevation of cGMP levels in mouse brains following oral administration []. Another study showed that a derivative attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].
A: Researchers employ a range of analytical techniques for characterization: * Structure Elucidation: NMR spectroscopy (including HMBC and NOE experiments) and X-ray crystallography are crucial for determining the structures of synthesized derivatives [, , ]. * Purity and Quantification: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, is essential for assessing the purity of synthesized compounds and quantifying their concentrations in various matrices [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid](/img/structure/B1627174.png)
![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)

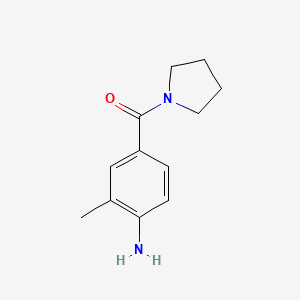
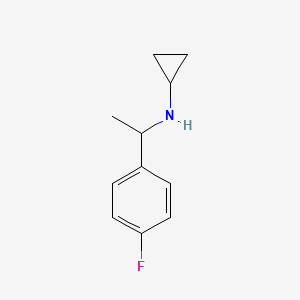
![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)

